No Publicly Available Potency Data for Primary Target Engagement
A comprehensive search of scientific databases—including PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and global patent repositories—returned zero entries containing IC50, Ki, Kd, EC50, or any other quantitative activity value for this exact compound [1]. While one early search hit appeared to suggest a GPX4 binding affinity (Kd = 426 nM), subsequent verification revealed this data belonged to a different chemical structure (CHEMBL5619466, BDBM50649249), not the target compound [2]. No authentic binding or functional data could be located.
| Evidence Dimension | Bioactivity (IC50 / Ki / Kd) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | No comparator identified |
| Quantified Difference | N/A — data void |
| Conditions | Database search across PubMed, PubChem, ChEMBL, BindingDB, Google Patents (April 2026) |
Why This Matters
Without quantitative potency data, a scientist cannot assess whether this compound is fit for their biological assay, making procurement a high-risk decision.
- [1] Systematic search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents for CAS 2097920-88-0 and full IUPAC name conducted April 2026; no primary bioactivity records found. View Source
- [2] BindingDB entry for CHEMBL5619466 (BDBM50649249). Affinity Data: Kd = 426 nM for GPX4. Note: This entry corresponds to a different chemical structure, not N-(4-((4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide. Residual search artifact. View Source
